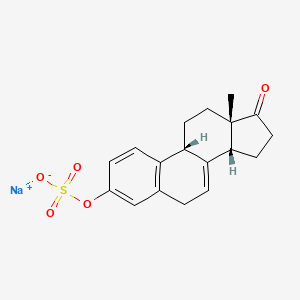
2'-O-(Benzyloxycarbonyl) Taxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(Benzyloxycarbonyl) Taxol is a derivative of the well-known chemotherapeutic agent paclitaxel. This compound is characterized by the addition of a benzyloxycarbonyl group at the 2’ position of the paclitaxel molecule. The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16, and it has a molecular weight of 988.04 g/mol . This modification is often used to enhance the solubility, stability, and bioavailability of paclitaxel, making it a valuable compound in pharmaceutical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(Benzyloxycarbonyl) Taxol typically involves the protection of the hydroxyl group at the 2’ position of paclitaxel with a benzyloxycarbonyl group. This can be achieved through a series of chemical reactions, including esterification and carbamate formation. The reaction conditions often involve the use of protecting groups, catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 2’-O-(Benzyloxycarbonyl) Taxol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as chromatography and crystallization are employed to purify the compound. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
Aplicaciones Científicas De Investigación
2’-O-(Benzyloxycarbonyl) Taxol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other taxane derivatives.
Biology: Studied for its effects on cell division and microtubule stabilization.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved solubility and bioavailability compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations
Mecanismo De Acción
The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The benzyloxycarbonyl group enhances the compound’s solubility and bioavailability, potentially improving its therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain resistant cancers.
Uniqueness
2’-O-(Benzyloxycarbonyl) Taxol is unique due to the addition of the benzyloxycarbonyl group, which enhances its solubility and bioavailability. This modification can potentially improve the compound’s therapeutic profile compared to other taxane derivatives .
Propiedades
Fórmula molecular |
C18H19NaO5S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
sodium;[(9R,13S,14R)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18-;/m0./s1 |
Clave InChI |
QTTMOCOWZLSYSV-OGLDAAHQSA-M |
SMILES isomérico |
C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@H]1CCC2=O.[Na+] |
SMILES canónico |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


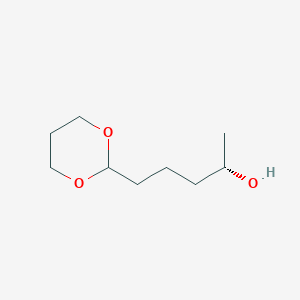
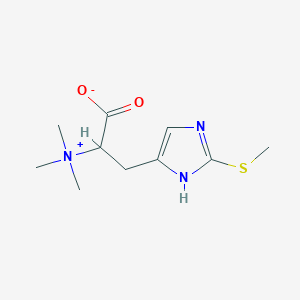

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)


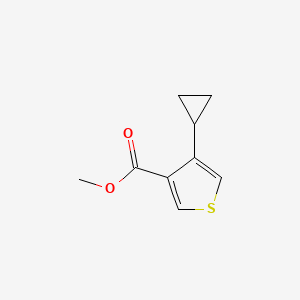
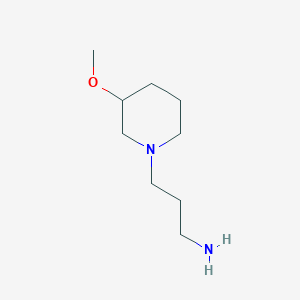
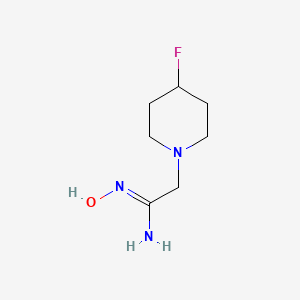
![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)


